Home > Products > Screening Compounds P125292 > (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine - 1506317-04-9

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine

Catalog Number: EVT-1760887
CAS Number: 1506317-04-9
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It exhibits nanomolar inhibition of MET kinase activity and demonstrates robust antitumor activity in vivo. []
  • Relevance: While AMG 337 shares the 1-methyl-1H-pyrazol-4-yl moiety with (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, it belongs to a different chemical class. The research on AMG 337 highlights the biological significance of targeting receptor tyrosine kinases like MET, which could be relevant when exploring potential applications of (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine. []

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 is a potent, selective, and orally active inhibitor of the transforming growth factor beta (TGF-beta) type I receptor (ALK5). [] This compound has demonstrated antifibrotic activity in rat models of liver and renal fibrosis. []
  • Relevance: GW788388 contains a pyrazole ring substituted with a pyridine ring, similar to (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine. The difference lies in the position of the pyridine nitrogen (2-position in GW788388 vs. 4-position in the target compound) and the presence of additional pharmacophoric elements in GW788388. [] This comparison highlights the impact of even subtle structural variations on biological activity and target selectivity.

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib)

  • Compound Description: Volitinib is a potent and selective c-Met inhibitor currently undergoing clinical development for cancer treatment. [] It exhibits favorable pharmacokinetic properties and demonstrated antitumor activities in a human glioma xenograft model. []
  • Relevance: Similar to (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, volitinib contains the 1-methyl-1H-pyrazol-4-yl group. [] This structural similarity, along with volitinib's activity against c-Met, suggests that exploring the structure-activity relationship around the pyrazole core could be valuable for optimizing the target compound's biological activity.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor with demonstrated efficacy in rodent models of schizophrenia. [] Its design involved incorporating heteroaromatic rings to enhance inhibitory activity. []
  • Relevance: This compound and (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine share the core structure of 1-ethyl-1H-pyrazol-4-yl, highlighting the potential of this moiety in medicinal chemistry and its relevance for CNS activity. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier generation inhibitors. [] It demonstrates potent anti-inflammatory activity while exhibiting reduced emetogenicity in preclinical models. []
  • Compound Description: This compound is an analogue of TAS-116, a selective inhibitor of heat shock protein 90 (HSP90) with oral bioavailability and antitumor effects in vivo. []
  • Relevance: Both this compound and (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine feature a 1-alkyl-1H-pyrazol-4-yl group. [] The presence of this shared moiety in a potent HSP90 inhibitor suggests potential for exploration of (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine and its derivatives for similar biological activity.
Overview

The compound (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic organic compound belonging to the pyrazole family, notable for its potential applications in medicinal chemistry. Pyrazoles are characterized by a five-membered ring containing two adjacent nitrogen atoms, and their derivatives often exhibit significant biological activity. This compound's structure incorporates a pyridine ring, enhancing its pharmacological profile.

Source and Classification

This compound can be classified under the following categories:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Pyrazoles
  • Functional Groups: Amines, Pyridines

It is derived from various synthetic methodologies that involve the reaction of pyrazole derivatives with pyridine and methanamine sources. The structural complexity and functional groups present in this compound make it a candidate for various biological assays and applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine typically involves several steps, including:

  1. Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  2. Pyridine Substitution: Introduction of the pyridine moiety can be done via electrophilic aromatic substitution or coupling reactions.
  3. Final Amine Formation: The methanamine group is introduced through reductive amination or direct amination techniques.

For instance, a general procedure might involve refluxing an ethyl-substituted pyrazole with pyridine in the presence of a suitable catalyst followed by amination with formaldehyde or other methanamine sources .

Molecular Structure Analysis

Structure and Data

The molecular formula of (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine is C12H14N4C_{12}H_{14}N_4 with a molecular weight of approximately 218.27 g/mol.

Structural Features:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Methanamine Group: A side chain that enhances solubility and reactivity.

The compound's structure can be represented using various notations:

  • InChI Key: A unique identifier for chemical substances.
  • SMILES Notation: CCN1C(=N)C=C(N1)C2=CC=NC=C2, which describes the connectivity of atoms in the molecule.
Chemical Reactions Analysis

Reactions and Technical Details

The compound may undergo several chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The amine group can participate in nucleophilic substitutions, making it reactive towards electrophiles.
  2. Condensation Reactions: The presence of the pyrazole and pyridine rings allows for further derivatization through condensation with aldehydes or ketones.
  3. Oxidation Reactions: The nitrogen atoms in the pyrazole may undergo oxidation under certain conditions, potentially altering the biological activity.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with specific activities .

Mechanism of Action

Process and Data

The mechanism of action for compounds like (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine often involves interaction with biological targets such as enzymes or receptors. Specific pathways may include:

  • Inhibition of Enzymatic Activity: Compounds may act as inhibitors for enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound could bind to specific receptors, modulating their activity and influencing cellular responses.

Research indicates that pyrazole derivatives may exhibit antitumor, anti-inflammatory, and antimicrobial effects, which are likely mediated through these mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Appearance: Typically a crystalline solid or liquid depending on purity.
  • Melting Point: Varies based on purity; generally around 100–150 °C for similar compounds.

Chemical properties include:

  • Solubility: Generally soluble in polar solvents such as water and methanol due to the presence of polar functional groups.

These properties are essential for understanding how the compound behaves in biological systems and during synthesis .

Applications

Scientific Uses

The compound has potential applications in various fields:

  1. Medicinal Chemistry: As a scaffold for developing new drugs targeting cancer or inflammatory diseases.
  2. Biochemical Research: Useful in studying enzyme inhibition or receptor interactions due to its structural features.
  3. Material Science: Potential use in developing novel materials with specific electronic or optical properties.

Research continues to explore these avenues, highlighting the versatility of pyrazole derivatives in scientific applications .

Properties

CAS Number

1506317-04-9

Product Name

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine

IUPAC Name

(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)methanamine

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

InChI

InChI=1S/C11H14N4/c1-2-15-8-10(7-12)11(14-15)9-3-5-13-6-4-9/h3-6,8H,2,7,12H2,1H3

InChI Key

JLBRQOBZJGSLKY-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)CN

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.